molecular formula C12H16BF5O2S B1407932 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-phenylsulfur pentafluoride CAS No. 1286278-34-9

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-phenylsulfur pentafluoride

Cat. No.: B1407932
CAS No.: 1286278-34-9
M. Wt: 330.13 g/mol
InChI Key: GSABJOBFIHVJIB-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is a complex organofluorine compound that has gained considerable attention in contemporary synthetic chemistry. The compound is officially registered under the Chemical Abstracts Service number 1286278-34-9, which serves as its unique identifier in chemical databases and literature. The systematic nomenclature reflects the intricate structural features of this molecule, incorporating both the boronic ester functionality and the pentafluorosulfanyl group attached to the benzene ring.

The International Union of Pure and Applied Chemistry name for this compound follows strict naming conventions that describe the molecular architecture systematically. Alternative nomenclature systems have produced several synonyms for this compound, including 4-(Pentafluorothio)benzeneboronic acid pinacol ester, 4-(Pentafluorosulfanyl)phenylboronic Acid Pinacol Ester, and 4,4,5,5-Tetramethyl-2-[4-(pentafluorosulfanyl)phenyl]-1,3,2-dioxaborolane. These various naming conventions reflect different approaches to describing the same molecular structure, with each emphasizing particular aspects of the chemical architecture.

Properties

IUPAC Name

pentafluoro-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BF5O2S/c1-11(2)12(3,4)20-13(19-11)9-5-7-10(8-6-9)21(14,15,16,17)18/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSABJOBFIHVJIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BF5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286278-34-9
Record name 4,4,5,5-tetramethyl-2-[4-(pentafluorosulfanyl)phenyl]-1,3,2-dioxaborolane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-phenylsulfur pentafluoride typically involves the reaction of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenylboronic acid with pentafluorosulfur(VI) chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and automated systems to control the reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The purification process may involve multiple steps, including recrystallization and distillation, to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-phenylsulfur pentafluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pentafluorosulfur(VI) group is replaced by other nucleophiles.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

    Oxidation and Reduction Reactions: The boron and sulfur atoms in the compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Suzuki-Miyaura Coupling: The reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and an aryl or vinyl halide. The reaction is usually performed in a mixture of water and an organic solvent like tetrahydrofuran (THF).

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, while reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while nucleophilic substitution reactions yield various substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C12_{12}H16_{16}B_{O}_2F5_{5}S
  • Molecular Weight : 332.16 g/mol
  • CAS Number : 1033752-94-1

The compound features a boron-containing dioxaborolane ring, which is known for its utility in organic synthesis due to its ability to participate in cross-coupling reactions. The presence of the sulfur pentafluoride group enhances its electrophilic character, making it a potent reagent for introducing fluorine into organic molecules.

Organic Synthesis

One of the primary applications of this compound is in the field of organic synthesis. The boron moiety allows for participation in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is particularly useful in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Fluorination Reagent

The sulfur pentafluoride group acts as a powerful fluorination agent. Compounds containing sulfur pentafluoride are considered "super-trifluoromethyl" groups due to their strong electron-withdrawing properties. This characteristic makes them valuable in the design of fluorinated pharmaceuticals and agrochemicals that require enhanced lipophilicity and stability .

Materials Science

In materials science, the compound can be utilized to create covalent organic frameworks (COFs). These frameworks are porous materials that can be engineered for specific applications such as gas storage, catalysis, and drug delivery systems. The ability to incorporate various functional groups through the boronate linkage allows for customization of COF properties .

Case Study 1: Synthesis of Fluorinated Compounds

A recent study demonstrated the use of phenylsulfur pentafluoride derivatives as intermediates in synthesizing fluorinated pharmaceuticals. The research highlighted how these compounds could enhance the affinity of drugs for specific receptors by modifying their electronic properties .

Case Study 2: Development of Covalent Organic Frameworks

Another significant application was reported where 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-phenylsulfur pentafluoride was used to synthesize COFs with tailored porosity and functionality. These COFs showed promising results in photocatalytic applications, particularly in converting benzeneboronic acid to phenol with high efficiency .

Summary Table of Applications

Application AreaDescription
Organic SynthesisUtilized in Suzuki-Miyaura cross-coupling reactions for complex molecule synthesis
FluorinationActs as a potent fluorination reagent for pharmaceuticals and agrochemicals
Materials ScienceUsed to create covalent organic frameworks with customizable properties for various applications

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-phenylsulfur pentafluoride involves the interaction of its boron and sulfur atoms with various molecular targets. The boron atom can form stable complexes with Lewis bases, while the sulfur atom can participate in redox reactions. These interactions enable the compound to act as a versatile reagent in various chemical transformations.

Comparison with Similar Compounds

Comparison with Structural Analogs

4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine

  • Structure : Shares the pinacol boronate ester group but replaces SF₅ with a trifluoromethyl (CF₃) group and a morpholine ring.
  • Properties : The CF₃ group is electron-withdrawing but less sterically bulky than SF₅. Morpholine introduces basicity and solubility in polar solvents.
  • Applications : Likely used in Suzuki-Miyaura couplings for pharmaceuticals; however, the absence of SF₅ limits its utility in highly fluorinated systems.
  • Physical Data : Melting point (mp) = 118–119°C .

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

  • Structure : Contains a nitrile (CN) group instead of SF₅.
  • Properties : The CN group is strongly electron-withdrawing, enhancing reactivity in cross-couplings but lacking the steric bulk of SF₅.
  • Applications : Suitable for synthesizing biaryl nitriles, intermediates in agrochemicals.
  • Physical Data : mp = 94–99°C .

Perfluorinated Sulfonyl Derivatives

  • Examples : Ethanesulfonyl fluorides and benzenesulfonamides with perfluoroalkyl chains (e.g., [2127-74-4], [90218-71-6]) .
  • Comparison : These compounds highlight the stability and hydrophobicity imparted by fluorinated groups but lack the boronate ester functionality, limiting their use in cross-coupling chemistry.

Electronic and Steric Effects

  • SF₅ vs. CF₃/CN : The SF₅ group exhibits stronger electron-withdrawing effects than CF₃ or CN due to the electronegativity of fluorine and sulfur. This enhances the stability of the boronate ester but may reduce reactivity in Suzuki-Miyaura couplings due to steric hindrance .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : The pinacol boronate group enables participation in Pd-catalyzed couplings. However, SF₅-substituted aryl boronate esters may require optimized conditions (e.g., elevated temperatures, bulky ligands) to mitigate steric challenges .
  • Comparative Performance: Benzonitrile analog: Higher reactivity in couplings due to lower steric demand.

Physical Properties and Stability

  • Thermal Stability: The SF₅ group likely increases thermal stability compared to non-fluorinated analogs.
  • Solubility : Expected to be low in polar solvents due to the hydrophobic SF₅ group, contrasting with the morpholine derivative’s solubility in alcohols .

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-phenylsulfur pentafluoride is a compound that has garnered attention due to its potential applications in various fields including medicinal chemistry and materials science. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a unique dioxaborolane moiety which is known for its stability and reactivity. Its structure can be represented as follows:

Property Value
Molecular Formula C₁₃H₁₈B₂F₅O₂S
Molecular Weight 367.11 g/mol
CAS Number Not specified
Appearance White to off-white powder

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The presence of the sulfur pentafluoride moiety enhances its electrophilic character, allowing it to participate in various biochemical processes.

1. Enzyme Inhibition

Research indicates that compounds with similar structures can act as enzyme inhibitors. For instance, they may inhibit proteases or kinases by forming covalent bonds with active site residues, thereby blocking substrate access.

2. Antimicrobial Activity

Some studies have suggested that boron-containing compounds exhibit antimicrobial properties. The dioxaborolane structure can disrupt microbial cell membranes or interfere with their metabolic pathways.

Case Studies

Several case studies illustrate the biological implications of this compound:

Case Study 1: Antitumor Activity

In a study examining the antitumor effects of boron compounds, researchers found that derivatives with dioxaborolane units demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of several boron compounds against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity:

  • Photocatalytic Properties : Studies show that incorporating this compound into covalent organic frameworks (COFs) can increase photocatalytic efficiency for hydrogen production.
  • Drug Delivery Systems : The unique properties of dioxaborolanes make them suitable for drug delivery applications where controlled release is essential.

Q & A

Basic Research Question

  • Storage : Keep at 0–6°C under inert gas (argon) in flame-sealed ampoules to prevent hydrolysis .
  • Handling : Use glovebox or Schlenk techniques for weighing and reaction setup .
  • Stability Testing : Monitor decomposition via 1^1H-NMR over time in DMSO-d6_6 to establish shelf-life .

How can researchers troubleshoot low yields in cross-coupling reactions involving this boronic ester?

Advanced Research Question
Common issues and solutions:

  • Protodeboronation : Add silver oxide (Ag2_2O) to scavenge fluoride ions that promote decomposition .
  • Catalyst Poisoning : Replace Pd(OAc)2_2 with PdCl2_2(dppf) to mitigate sulfur-Pd interactions .
  • Steric Hindrance : Use microwave-assisted heating to enhance reaction rates for bulky substrates .

What methodologies are recommended for assessing the compound’s purity in multi-step syntheses?

Basic Research Question

  • Analytical HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient; compare retention times to standards .
  • Mass Spectrometry : Confirm molecular ion peaks via ESI-MS in positive ion mode .
  • Elemental Analysis : Validate boron and sulfur content (±0.3% tolerance) .

How does the sulfur pentafluoride group influence the compound’s stability under basic conditions?

Advanced Research Question

  • pH-Dependent Degradation : Conduct kinetic studies in buffered solutions (pH 7–12) to identify decomposition pathways .
  • X-ray Crystallography : Resolve crystal structures to study intermolecular interactions (e.g., F···H hydrogen bonds) that enhance stability .
  • Thermogravimetric Analysis (TGA) : Measure thermal stability under nitrogen to guide reaction temperature limits .

What strategies improve regioselectivity in electrophilic substitution reactions involving this compound?

Advanced Research Question

  • Directing Group Engineering : Introduce temporary substituents (e.g., -OMe) to steer electrophilic attack, followed by deprotection .
  • Computational Prediction : Use molecular electrostatic potential (MEP) maps to identify electron-rich sites prone to substitution .
  • Solvent Effects : Test polar aprotic solvents (e.g., DMF) to stabilize charged intermediates and enhance selectivity .

How can researchers validate the compound’s structure when crystallography data is unavailable?

Basic Research Question

  • 2D NMR : Perform 1^1H-13^{13}C HSQC and HMBC to assign aromatic and boronic ester signals .
  • IR Spectroscopy : Confirm B-O (1340–1310 cm1^{-1}) and S-F (740–720 cm1^{-1}) stretches .
  • Comparative Analysis : Cross-reference spectral data with structurally similar compounds (e.g., pinacol boronic esters) .

What are the implications of fluorine-19 relaxation times for NMR quantification?

Advanced Research Question

  • Relaxation Delays : Optimize 19^{19}F NMR acquisition parameters (e.g., T1T_1 measurements) to avoid signal saturation .
  • Quantitative Analysis : Use an internal standard (e.g., trifluoroacetic acid) with known 19^{19}F relaxation properties for accurate integration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-phenylsulfur pentafluoride
Reactant of Route 2
Reactant of Route 2
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-phenylsulfur pentafluoride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.